molecular formula C16H23N3O2 B3184797 Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate CAS No. 1131594-90-5

Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

Cat. No.: B3184797
CAS No.: 1131594-90-5
M. Wt: 289.37 g/mol
InChI Key: ODOYXVORPSUJTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate typically involves the reaction of piperidine derivatives with azetidine intermediates. One common method includes the use of benzyl chloroformate as a reagent to introduce the carbamate group . The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is unique due to its combination of piperidine and azetidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzyl N-(1-piperidin-3-ylazetidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-16(21-12-13-5-2-1-3-6-13)18-14-10-19(11-14)15-7-4-8-17-9-15/h1-3,5-6,14-15,17H,4,7-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOYXVORPSUJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC(C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662590
Record name Benzyl [1-(piperidin-3-yl)azetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-90-5
Record name Phenylmethyl N-[1-(3-piperidinyl)-3-azetidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131594-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [1-(piperidin-3-yl)azetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Reactant of Route 2
Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Reactant of Route 3
Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Reactant of Route 4
Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Reactant of Route 5
Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Reactant of Route 6
Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

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